

Spectroscopic Characterization of (4-Chloro-2-propoxyphenyl)methanol Intermediates

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Compound of Interest

Compound Name: (4-Chloro-2-propoxyphenyl)methanol
CAS No.: 1613412-81-9
Cat. No.: B1472159

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Executive Summary & Molecule Profile

(4-Chloro-2-propoxyphenyl)methanol is a bifunctional building block containing a primary alcohol and an aryl chloride, separated by a propoxy-substituted benzene ring. Its characterization is challenging due to the need to distinguish it from its precursors (often aldehydes or esters) and potential regioisomers.

- Chemical Formula: $C_{10}H_{13}ClO_2$
- Molecular Weight: 200.66 g/mol [1]
- Key Structural Features:
 - Benzylic Alcohol: Susceptible to over-oxidation; distinct NMR singlet.
 - Propyl Ether: Increases lipophilicity; distinct aliphatic triplet-multiplet-triplet pattern.
 - Aryl Chloride: Provides a handle for further cross-coupling (e.g., Suzuki-Miyaura).

Synthesis Context & Intermediates

To understand the spectroscopic data, one must understand the impurities. The standard synthesis involves the alkylation of 4-chloro-2-hydroxybenzaldehyde followed by reduction.

Synthesis Pathway Diagram

The following Graphviz diagram illustrates the reaction pathway and the critical spectroscopic checkpoints.



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Figure 1: Synthesis pathway of **(4-Chloro-2-propoxyphenyl)methanol** highlighting critical spectroscopic control points.

Detailed Spectroscopic Profile

The following data establishes the identity of the target molecule.

A. Nuclear Magnetic Resonance (^1H NMR)

NMR is the gold standard for structural elucidation. The propyl chain and benzylic protons provide the most diagnostic signals.

Solvent: CDCl_3 (7.26 ppm reference) Frequency: 400 MHz[2]

Position	Type	Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
Ar-H	Aryl	7.28	Doublet (J=8.0 Hz)	1H	H-6 (Ortho to CH ₂ OH)
Ar-H	Aryl	6.95	Doublet of Doublets	1H	H-5 (Meta to CH ₂ OH)
Ar-H	Aryl	6.88	Doublet (J=2.0 Hz)	1H	H-3 (Ortho to OR, Meta to Cl)
CH ₂ -OH	Benzylic	4.65	Singlet	2H	Diagnostic for alcohol formation.
O-CH ₂	Ether	3.96	Triplet (J=6.5 Hz)	2H	Deshielded by oxygen.
OH	Alcohol	2.10	Broad Singlet	1H	Exchangeable (disappears with D ₂ O).
CH ₂	Alkyl	1.85	Multiplet	2H	Central methylene of propyl chain.
CH ₃	Methyl	1.06	Triplet (J=7.4 Hz)	3H	Terminal methyl group.

“

Critical Impurity Marker: If the reaction is incomplete, the Aldehyde proton (Intermediate A) will appear as a sharp singlet at ~10.4 ppm.

B. Infrared Spectroscopy (FTIR)

FTIR is superior for monitoring the functional group transformation from Carbonyl (C=O) to Alcohol (O-H).

- Target Product: Broad absorption at 3300–3400 cm^{-1} (O-H stretch). Strong band at 1050 cm^{-1} (C-O primary alcohol stretch).
- Precursor (Aldehyde): Sharp, strong band at 1680–1700 cm^{-1} (C=O stretch). Absence of this peak confirms reduction completion.
- Ether Linkage: Strong bands at 1240–1260 cm^{-1} (Aryl-Alkyl Ether).

C. Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization).
- Molecular Ion: $[\text{M}+\text{H}]^+ = 201.1$ Da.
- Isotope Pattern: Chlorine imparts a distinct 3:1 ratio between peaks at m/z 201.1 and 203.1 (^{35}Cl vs ^{37}Cl).
- Fragmentation: Loss of water $[\text{M}+\text{H} - \text{H}_2\text{O}]^+$ is common, observing a peak at m/z 183.1.

Comparative Guide: Analytical Workflows

This section compares three distinct methodologies for characterizing this intermediate. Choose the workflow based on your stage of development (R&D vs. Production).

Comparison Matrix

Feature	Method A: High-Res NMR	Method B: UPLC-MS	Method C: In-Line FTIR
Primary Use	Structural Elucidation (R&D)	Routine Purity/QC	Process Monitoring (Scale-up)
Sample Prep	High (Dissolution in deuterated solvent)	Medium (Dilution in MeOH/ACN)	None (Probe in reactor)
Data Output	Full structural map	Identity (MW) + Purity (%)	Reaction Trend (Kinetic data)
Limit of Detection	~0.1%	< 0.01% (Trace impurities)	~1.0%
Throughput	Low (10-15 mins/sample)	High (2-3 mins/sample)	Continuous (Real-time)
Cost Per Sample	High (Solvents + Instrument time)	Low	Very Low (after capex)

Performance Analysis

1. Specificity (Winner: NMR)

While UPLC-MS is excellent for detecting impurities, it cannot easily distinguish between regioisomers (e.g., 4-chloro-2-propoxy vs. 5-chloro-2-propoxy) without complex fragmentation studies. ^1H NMR definitively assigns the substitution pattern via coupling constants (J-values), ensuring the propoxy group is in the correct ortho position relative to the methanol group.

2. Sensitivity (Winner: UPLC-MS)

For detecting trace levels of the starting aldehyde (which may be genotoxic or reactive in subsequent steps), UPLC-MS is the superior choice. It can detect <0.05% of unreduced aldehyde, whereas NMR integration typically struggles below 0.5%.

3. Process Efficiency (Winner: In-Line FTIR)

In a manufacturing setting, waiting for offline QC (Method A or B) halts production. In-Line FTIR allows the operator to watch the carbonyl peak (1690 cm^{-1}) vanish in real-time. When the peak

flatlines, the quench can be performed immediately, saving time and reducing over-reduction byproducts.

Experimental Protocol: Validated HPLC-UV Method

For routine purity analysis in a drug development context, the following HPLC method is recommended as a robust standard.

Objective: Quantify **(4-Chloro-2-propoxyphenyl)methanol** purity and residual aldehyde.

- Instrument: Agilent 1290 Infinity II (or equivalent) with DAD.
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).
- Mobile Phase:
 - Solvent A: Water + 0.1% Formic Acid.
 - Solvent B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0–2 min: 5% B (Isocratic hold)
 - 2–10 min: 5% \rightarrow 95% B (Linear ramp)
 - 10–12 min: 95% B (Wash)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm (Aryl absorption) and 254 nm.
- Sample Preparation: Dissolve 5 mg sample in 10 mL Acetonitrile (0.5 mg/mL). Filter through 0.22 μm PTFE filter.

Expected Results:

- Retention Time (RT):

- Benzyl Alcohol (Target): ~6.5 min.
- Benzaldehyde (Impurity): ~7.8 min (Elutes later due to lack of H-bonding capability compared to alcohol).
- Benzoic Acid (Oxidation byproduct): ~5.2 min.

References

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